2-(4-methylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide
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Overview
Description
2-(4-methylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a complex organic compound featuring a spirocyclic structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural properties, which include a trifluoromethyl group and a spirocyclic framework. These features can impart significant biological activity and stability, making it a subject of interest in pharmaceutical research.
Scientific Research Applications
2-(4-methylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide has several applications in scientific research:
Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of trifluoromethyl groups on biological activity and stability.
Material Science: Its stability and structural properties can be explored for the development of new materials with specific functionalities.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide or trifluoromethyl sulfonate.
Amidation Reaction: The final step involves the formation of the amide bond through a coupling reaction between the carboxylic acid derivative of the spirocyclic core and the amine derivative of the trifluoromethyl phenyl group. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylphenyl)-3-oxo-N-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide: Lacks the trifluoromethyl group, which may result in different biological activity and stability.
2-(4-methylphenyl)-3-oxo-N-[3-(fluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide: Contains a fluoromethyl group instead of a trifluoromethyl group, potentially altering its electronic properties and reactivity.
Uniqueness
The presence of the trifluoromethyl group in 2-(4-methylphenyl)-3-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide imparts unique electronic properties that can enhance its biological activity and stability compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-(4-methylphenyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O2/c1-14-5-7-15(8-6-14)18-19(30)28-21(27-18)9-11-29(12-10-21)20(31)26-17-4-2-3-16(13-17)22(23,24)25/h2-8,13H,9-12H2,1H3,(H,26,31)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVQCFYLZYXEAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC=CC(=C4)C(F)(F)F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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